4-phenyltetrazolo[1,5-a]quinazolin-5(4H)-one
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Overview
Description
4-Phenyltetrazolo[1,5-a]quinazolin-5(4H)-one is a heterocyclic compound that features a tetrazole ring fused to a quinazoline moiety. This compound is of significant interest due to its potential applications in medicinal chemistry and materials science. The unique structure of this compound allows it to participate in various chemical reactions, making it a versatile building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of quinazolinones generally involves interaction with various enzymes and receptors in the body, leading to changes in cellular processes. The specific targets and mode of action can vary greatly depending on the specific structure and functional groups present in the quinazolinone compound .
The pharmacokinetics of quinazolinones, including absorption, distribution, metabolism, and excretion (ADME), can also vary depending on the specific compound. Factors such as the compound’s solubility, stability, and the presence of functional groups can influence its bioavailability .
The result of the action of quinazolinones can include changes in cellular processes, leading to effects such as inhibition of cell growth (in the case of antitumor activity), prevention of microbial growth (in the case of antimicrobial activity), or reduction of inflammation (in the case of anti-inflammatory activity) .
Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of quinazolinones .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenyltetrazolo[1,5-a]quinazolin-5(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobenzonitrile with phenylhydrazine in the presence of a suitable oxidizing agent. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the tetrazole ring.
Reaction Conditions:
Solvent: Dimethylformamide (DMF) or ethanol
Temperature: 80-120°C
Catalyst: Often, a base such as potassium carbonate is used
Oxidizing Agent: Hydrogen peroxide or iodine
Industrial Production Methods
For industrial-scale production, the process is optimized for higher yields and purity. This often involves continuous flow reactors where the reaction conditions can be tightly controlled. The use of safer and more environmentally friendly oxidizing agents is also preferred to minimize hazardous waste.
Chemical Reactions Analysis
Types of Reactions
4-Phenyltetrazolo[1,5-a]quinazolin-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring or the tetrazole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products
Oxidation Products: Quinazoline-5-ones
Reduction Products: Dihydroquinazoline derivatives
Substitution Products: Various substituted tetrazoloquinazolines depending on the reagents used.
Scientific Research Applications
4-Phenyltetrazolo[1,5-a]quinazolin-5(4H)-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
Tetrazolo[1,5-a]quinazoline: Lacks the phenyl group, leading to different reactivity and biological activity.
Phenyltetrazole: Contains only the tetrazole ring with a phenyl group, missing the quinazoline moiety.
Quinazolinone: A simpler structure without the tetrazole ring, often used in different medicinal applications.
Uniqueness
4-Phenyltetrazolo[1,5-a]quinazolin-5(4H)-one is unique due to the combination of the tetrazole and quinazoline rings, which imparts distinct chemical and biological properties. This dual-ring system allows for a broader range of chemical modifications and interactions with biological targets, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
4-phenyltetrazolo[1,5-a]quinazolin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N5O/c20-13-11-8-4-5-9-12(11)19-14(15-16-17-19)18(13)10-6-2-1-3-7-10/h1-9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWMYPHKPLPXXJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N4C2=NN=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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